molecular formula C8H10BFO3 B1591205 5-Ethoxy-2-fluorophenylboronic acid CAS No. 900174-60-9

5-Ethoxy-2-fluorophenylboronic acid

Cat. No.: B1591205
CAS No.: 900174-60-9
M. Wt: 183.97 g/mol
InChI Key: ISJGNUFTQTZLEZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluorophenylboronic acid (EFBA) is a boronic acid derivative with the molecular formula C8H10BFO3 . It has an average mass of 183.973 Da and a monoisotopic mass of 184.070709 Da . It is an important building block for the synthesis of various chemicals and pharmaceuticals.


Synthesis Analysis

EFBA is synthesized via the Suzuki-Miyaura coupling reaction from 5-ethoxy-2-fluoroiodobenzene and boronic acid in the presence of a palladium catalyst. This reaction yields EFBA with a high yield rate of up to 95%.


Molecular Structure Analysis

The molecular structure of EFBA can be represented by the SMILES string B(C1=C(C=CC(=C1)OCC)F)(O)O and the InChI string 1S/C8H10BFO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 .


Chemical Reactions Analysis

EFBA has been studied for its unique physical and chemical properties, synthesis and characterization methods, analytical methods, and biological properties. It is often used in Suzuki–Miyaura coupling reactions .


Physical and Chemical Properties Analysis

EFBA has a density of 1.2±0.1 g/cm³, a boiling point of 341.6±52.0 °C at 760 mmHg, and a flash point of 160.4±30.7 °C . It has a molar refractivity of 44.4±0.4 cm³, a polar surface area of 50 Ų, and a molar volume of 150.8±5.0 cm³ .

Scientific Research Applications

Fluorescent Sensing Applications

Boronic acid derivatives, including those similar to 5-Ethoxy-2-fluorophenylboronic acid, are used in developing fluorescent sensors for detecting biological molecules. For instance, boronic acid fluorophores have been designed for selective sugar recognition in water, demonstrating how these compounds can be employed for glucose sensing and potentially for diabetes management. The fluorescence modulation and sensitivity towards glucose underscore the significance of boronic acid derivatives in creating highly selective and sensitive diagnostic tools (Huang et al., 2013).

Supramolecular Assemblies

Research into boronic acids has also extended into the formation of supramolecular assemblies. These compounds can form complexes with other molecules, such as 4,4′-bipyridine, due to the formation of hydrogen bonds between the boronic acid group and nitrogen atoms. Such assemblies have implications for designing new materials with novel properties, highlighting the versatility of boronic acid derivatives in material science (Pedireddi & Seethalekshmi, 2004).

Enzyme-Free Glucose Sensing

Innovative approaches to glucose sensing have led to the development of polymers incorporating boronic acid derivatives for enzyme-free glucose detection at physiological conditions. This research underscores the potential of such compounds in creating more durable and stable glucose sensors, which could greatly benefit diabetes monitoring and management (Bao et al., 2021).

Organic Synthesis and Drug Development

Boronic acid derivatives play a crucial role in organic synthesis, including the development of drugs and other bioactive molecules. Their involvement in Suzuki cross-coupling reactions, for instance, is fundamental for creating complex organic compounds with potential pharmacological activities. Such reactions are pivotal in synthesizing various derivatives with significant biological effects, illustrating the importance of boronic acids in medicinal chemistry and drug development (Ikram et al., 2015).

Mechanism of Action

Target of Action

It is known that boronic acids, such as 5-ethoxy-2-fluorophenylboronic acid, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates.

Mode of Action

The This compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling reactions . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily related to the formation of carbon-carbon bonds. This can lead to the synthesis of complex organic molecules with specific functionalities due to the presence of both the ethoxy and fluorine groups.

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of This compound’s action are primarily related to its role in the formation of carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, potentially impacting various biochemical processes.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant .

Biochemical Analysis

Biochemical Properties

5-Ethoxy-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, including those that catalyze the formation and breakdown of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, the compound’s ability to interact with nucleophiles and form covalent bonds can impact gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid group in the compound can bind to active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with catalytic residues. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Furthermore, the fluorine atom in this compound can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target biomolecules. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under ambient conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. In in vitro studies, this compound has been shown to maintain its activity for several hours to days, depending on the experimental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can participate in reactions catalyzed by oxidoreductases, transferases, and hydrolases, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate or inhibitor for enzymes involved in the synthesis and degradation of complex organic molecules. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. Additionally, the presence of the ethoxy and fluorine groups in the compound can influence its solubility and membrane permeability, affecting its distribution within cells and tissues. These factors play a crucial role in determining the compound’s bioavailability and overall efficacy in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, this compound can accumulate in the cytoplasm, nucleus, or mitochondria, depending on the presence of specific binding partners and transport mechanisms. This localization can impact the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments .

Properties

IUPAC Name

(5-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJGNUFTQTZLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584405
Record name (5-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-60-9
Record name (5-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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